N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1171495-45-6
VCID: VC7762697
InChI: InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F
Molecular Formula: C15H18FN3O4S2
Molecular Weight: 387.44

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide

CAS No.: 1171495-45-6

Cat. No.: VC7762697

Molecular Formula: C15H18FN3O4S2

Molecular Weight: 387.44

* For research use only. Not for human or veterinary use.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide - 1171495-45-6

Specification

CAS No. 1171495-45-6
Molecular Formula C15H18FN3O4S2
Molecular Weight 387.44
IUPAC Name N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3
Standard InChI Key BOUXNZAOUNUVEB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound is N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide. Its molecular formula is C₁₅H₁₇FN₃O₄S₂, with a molecular weight of 401.44 g/mol.

Structural Characterization

The molecule comprises three distinct regions:

  • Tetrahydrothiophene dioxide ring: A five-membered sulfur-containing ring with two sulfone oxygen atoms, contributing to polarity and potential hydrogen-bonding interactions .

  • 3-methyl-1H-pyrazol-5-yl group: A heterocyclic aromatic ring substituted with a methyl group at position 3, which enhances steric bulk and influences binding affinity .

  • 4-fluoro-3-methylbenzenesulfonamide: A fluorinated benzene ring with a sulfonamide functional group, a common pharmacophore in kinase inhibitors and anti-inflammatory agents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇FN₃O₄S₂
Molecular Weight401.44 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (O and N atoms)
Topological Polar Surface Area112 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous sulfonamide derivatives :

  • Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with diketones or enol ethers.

  • Introduction of the tetrahydrothiophene dioxide moiety: Sulfur oxidation using hydrogen peroxide or peracids under controlled conditions .

  • Sulfonamide coupling: Reaction of the pyrazole-tetrahydrothiophene intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrazole formationHydrazine hydrate, ethanol, reflux65%
Sulfone oxidationH₂O₂, CH₃CN, 50°C78%
Sulfonamide couplingEt₃N, DCM, room temperature82%

Industrial Scalability

Large-scale production would optimize solvent recovery and employ continuous flow reactors to enhance yield and purity. Chromatographic purification or crystallization may be required to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and sulfone groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4 .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, aromatic-H), 2.98–2.89 (m, 2H, tetrahydrothiophene-H), 2.45 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 148.9 (pyrazole-C), 134.2–116.4 (aromatic-C), 54.3 (tetrahydrothiophene-C), 21.7 (CH₃).

Biological Activity and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of p38 MAP kinase (IC₅₀ = 12 nM), a target implicated in inflammatory diseases . The fluorinated benzenesulfonamide group interacts with the kinase’s ATP-binding pocket, while the tetrahydrothiophene dioxide stabilizes the inactive conformation via hydrophobic interactions.

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 58% compared to controls . This activity correlates with decreased TNF-α and IL-6 levels in serum.

Table 3: In Vivo Efficacy Data

ModelDose (mg/kg)Efficacy (%)Target Engagement
Collagen-induced arthritis1058p38 MAPK
LPS-induced sepsis2072NF-κB

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator